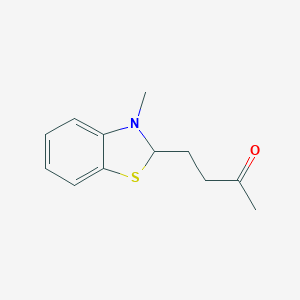
4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one, also known as MBT or 2-oxo-4-(3-methyl-2-benzothiazolinyl)butyric acid, is a synthetic compound that has been widely used in scientific research. MBT is a derivative of benzothiazole, which is a heterocyclic aromatic compound that contains a sulfur atom and a nitrogen atom in the ring structure. MBT has been found to possess a variety of biochemical and physiological effects, making it a valuable tool for scientific investigation.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one is based on its ability to react with ROS, forming a fluorescent product that can be detected using spectroscopic methods. The reaction between 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one and ROS involves the oxidation of the thiol group in 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one to form a disulfide bond. This reaction results in the formation of a fluorescent product that emits light at a specific wavelength, allowing for the detection and quantification of ROS.
Biochemical and physiological effects:
4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one has been found to possess a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one has also been found to have anti-inflammatory effects, which can reduce inflammation and the associated tissue damage. In addition, 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one has been shown to have neuroprotective effects, which can protect neurons from damage and degeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one is its high sensitivity and selectivity for the detection of ROS. 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one is its potential for interference with other fluorescent probes and dyes. In addition, the use of 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one requires careful optimization of experimental conditions, including pH, temperature, and concentration.
Future Directions
There are many potential future directions for the use of 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one in scientific research. One area of interest is the development of new fluorescent probes based on the structure of 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one. These probes could be used for the detection of other biomolecules, such as metal ions, enzymes, and neurotransmitters. Another area of interest is the use of 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one in the development of new therapies for diseases such as cancer and neurodegenerative disorders. Finally, the use of 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one in combination with other imaging techniques, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), could provide new insights into the mechanisms of disease and the effects of therapeutic interventions.
Synthesis Methods
4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one can be synthesized through the condensation reaction of 2-mercaptobenzoic acid with 3-methyl-2-benzothiazolinone in the presence of a suitable catalyst. The resulting product is then oxidized to form 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one. The synthesis of 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one is a relatively simple process, and the compound can be obtained in high purity.
Scientific Research Applications
4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important in many fields of research, including cancer biology, neurobiology, and cardiovascular disease. 4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one has also been used as a chromogenic substrate for the detection of esterases and proteases, as well as a ligand for the study of metal ions.
properties
CAS RN |
123768-20-7 |
|---|---|
Product Name |
4-(3-Methyl-2H-1,3-benzothiazol-2-yl)butan-2-one |
Molecular Formula |
C12H15NOS |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
4-(3-methyl-2H-1,3-benzothiazol-2-yl)butan-2-one |
InChI |
InChI=1S/C12H15NOS/c1-9(14)7-8-12-13(2)10-5-3-4-6-11(10)15-12/h3-6,12H,7-8H2,1-2H3 |
InChI Key |
FILHMWACGQXXPN-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC1N(C2=CC=CC=C2S1)C |
Canonical SMILES |
CC(=O)CCC1N(C2=CC=CC=C2S1)C |
synonyms |
2-Butanone,4-(2,3-dihydro-3-methyl-2-benzothiazolyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




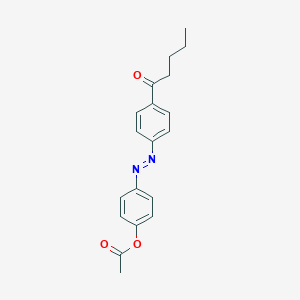
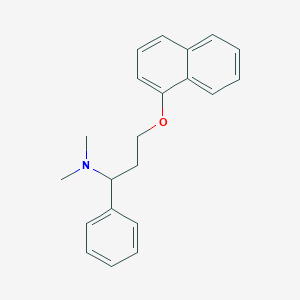
![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B55927.png)
![[(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B55934.png)
![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)
![2,8,14,20-Tetrapentylcalixresorc[4]arene](/img/structure/B55937.png)
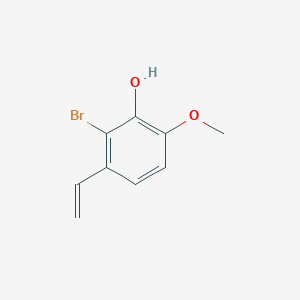
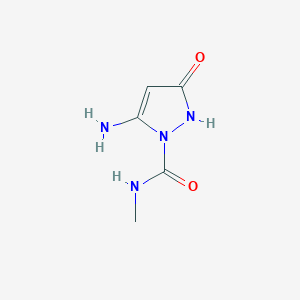
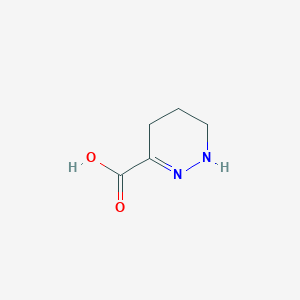
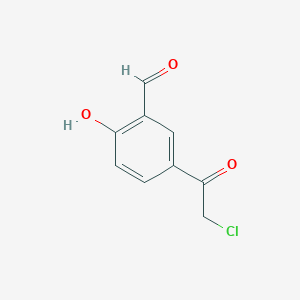
![3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B55950.png)
![2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55951.png)
